MK-0429 - 227963-15-7

MK-0429

Catalog Number: EVT-287843
CAS Number: 227963-15-7
Molecular Formula: C23H29N5O4
Molecular Weight: 439.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
MK-0429 is a potent and selective inhibitor of the αvβ3 integrin, which showed therapeutic effects on bone turnover disease in men with hormone-refractory prostate cancer (HRPC) and bone metastases. MK-0429 was safe and efficacious in significantly decreasing melanoma metastasis in the lungs. MK-0429 may be useful for the prevention of metastatic melanoma.
Overview

MK-0429, also known as L-000845704, is a small molecule compound developed by Merck & Co., Inc. It is primarily recognized for its role as an inhibitor of the αvβ3 integrin, which is implicated in various pathological processes, including cancer progression and fibrosis. The compound has garnered attention for its potential therapeutic applications, particularly in oncology and renal diseases.

Source and Classification

MK-0429 was synthesized by Merck & Co., Inc. and belongs to a class of integrin inhibitors. Its design integrates key pharmacophores that mimic the RGD (arginine-glycine-aspartic acid) tripeptide sequence, essential for integrin binding . The compound's classification as an integrin antagonist positions it within a broader category of therapeutics targeting cell adhesion processes critical in tumor metastasis and tissue fibrosis.

Synthesis Analysis

Methods and Technical Details

The synthesis of MK-0429 involves several chemical reactions to construct its complex molecular structure. The compound is synthesized through a series of steps that include the formation of the imidazolidin-1-yl propionic acid backbone and the incorporation of a methoxypyridine moiety .

Key steps in the synthesis process include:

  1. Formation of the Imidazolidine Ring: This is achieved through cyclization reactions involving appropriate precursors.
  2. Introduction of Functional Groups: The methoxy group on the pyridine ring is introduced to enhance solubility and bioactivity.
  3. Purification: The final product undergoes purification through chromatography techniques to ensure high purity levels necessary for biological testing.
Molecular Structure Analysis

Structure and Data

The molecular structure of MK-0429 can be described as follows:

  • Chemical Formula: C₁₈H₁₈N₂O₃
  • Molecular Weight: 314.35 g/mol
  • Structural Features:
    • A methoxypyridine ring (6-methoxypyridin-3-yl)
    • An imidazolidine core
    • A propionic acid substituent

The three-dimensional conformation of MK-0429 allows it to effectively bind to the αvβ3 integrin, inhibiting its function .

Chemical Reactions Analysis

Reactions and Technical Details

MK-0429 primarily functions as an antagonist by interfering with integrin-ligand interactions. Its mechanism involves competitive inhibition, where MK-0429 competes with natural ligands for binding sites on the αvβ3 integrin.

Key reactions include:

  1. Binding Affinity Studies: MK-0429 demonstrates high binding affinity for αvβ3 integrin, with equilibrium dissociation constants (Kd) reported at approximately 0.33 nM .
  2. Inhibition Assays: Functional assays reveal that MK-0429 can block cell adhesion mediated by αvβ3, with IC50 values indicating potent inhibitory effects .
Mechanism of Action

Process and Data

The mechanism of action for MK-0429 centers around its ability to inhibit integrin-mediated signaling pathways crucial for cell adhesion, migration, and survival. By binding to the αvβ3 integrin, MK-0429 disrupts downstream signaling cascades associated with tumor progression and fibrosis.

Key aspects include:

  • Inhibition of Cell Adhesion: MK-0429 prevents cancer cells from adhering to extracellular matrix components like vitronectin.
  • Reduction in Tumor Growth: Preclinical studies indicate that MK-0429 can reduce tumor growth in models of melanoma and prostate cancer .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

MK-0429 exhibits several notable physical and chemical properties:

  • Solubility: High solubility in organic solvents; moderate solubility in water.
  • Stability: Stable under physiological conditions but sensitive to extreme pH levels.
  • Melting Point: Specific melting point data is not widely published but generally aligns with similar compounds in its class.

These properties contribute to its bioavailability and effectiveness as a therapeutic agent.

Applications

Scientific Uses

MK-0429 has been investigated for various applications in scientific research:

  1. Cancer Therapy: It shows promise as a treatment option for cancers that exhibit high αvβ3 expression, such as melanoma and prostate cancer .
  2. Fibrosis Treatment: Research indicates that MK-0429 may reduce renal fibrosis and proteinuria in diabetic nephropathy models, highlighting its potential utility in treating fibrotic diseases .
  3. Integrin Research: As a potent inhibitor, MK-0429 serves as a valuable tool for studying integrin functions in cell biology and pathology.
Introduction to Integrin-Targeted Therapeutics

Integrin Biology and Pathophysiological Relevance in Disease

Integrins are transmembrane heterodimeric receptors composed of non-covalent α and β subunits, forming 24 distinct combinations in humans. These receptors serve as critical mediators of cell-extracellular matrix (ECM) adhesion and bidirectional signaling ("inside-out" and "outside-in" activation). Their roles encompass:

  • Mechanical Signal Transduction: Integrins link the actin cytoskeleton to ECM components like fibronectin, collagen, and laminin, translating mechanical forces into biochemical signals that regulate cell survival, proliferation, and migration [1] [2].
  • Disease Pathogenesis: Dysregulated integrin expression or activation drives pathologies:
  • Cancer: αvβ3 and αvβ5 promote angiogenesis and metastasis in melanoma and prostate cancer [6] [9].
  • Fibrosis: αvβ6 and αvβ8 activate latent TGF-β, inducing fibroblast differentiation and collagen deposition in idiopathic pulmonary fibrosis (IPF) [5] [10].
  • Inflammation: α4β1/α4β7 facilitate leukocyte trafficking in autoimmune disorders [4].

Table 1: Major Integrin Classes and Disease Associations

ClassificationLigand SpecificityKey SubunitsDisease Relevance
RGD-binding integrinsRGD peptide in fibronectinαvβ3, αvβ6, αvβ8Cancer metastasis, fibrosis
Collagen-bindingGFOGER motifα1β1, α2β1Tumor invasion
Laminin-bindingLaminin domainsα3β1, α6β4Metastatic niche formation
Leukocyte integrinsLDV motif in CAMsα4β1, αLβ2Inflammatory cell recruitment

The therapeutic targeting of integrins leverages their cell-surface accessibility and pivotal roles in ECM remodeling and signaling cascades [1] [8].

Evolution of RGD-Mimetic Small-Molecule Inhibitors

RGD (Arg-Gly-Asp)-binding integrins have been prioritized for drug development due to their overexpression in pathological tissues. Key milestones and challenges include:

  • First-Generation Agents: Cyclic RGD peptides (e.g., cilengitide) were designed to mimic the native RGD motif, inhibiting αvβ3/αvβ5 integrins. Despite anti-angiogenic promise in glioblastoma, clinical failures arose from:
  • Paradoxical agonism: Low doses induced partial activation of integrins, accelerating tumor growth [3] [7].
  • Lack of selectivity: Cross-reactivity with unrelated RGD integrins (e.g., αIIbβ3) caused off-target effects [7].
  • Pharmacological Challenges:
  • Oral bioavailability limitations due to peptide-like properties.
  • Inability to discriminate between homologous integrins (e.g., αvβ6 vs. αvβ8) [10].
  • Next-Generation Inhibitors: Non-RGD mimetics (e.g., GLPG0187) emerged to circumvent agonism and improve synthetic tractability. These agents exploit allosteric pockets or β-subunit specificity loops, enabling selective inhibition without inducing conformational activation [3] [7].

Table 2: Evolution of RGD-Targeted Therapeutics

Compound ClassRepresentative AgentsTarget IntegrinsKey Advances/Limitations
Cyclic peptidesCilengitideαvβ3/αvβ5High affinity; clinical failure in cancer
Small-molecule RGD mimeticsMK-0429Pan-αvOral bioavailability; pan-inhibition
Non-RGD mimeticsGLPG0187Pan-αvAvoids agonism; improved selectivity
MiniproteinsB6_BP (de novo design)αvβ6Picomolar affinity; conformational control

MK-0429 as a Pan-αv Integrin Antagonist: Historical Development and Rational Design

MK-0429 (Merck & Co.) is an orally active small molecule designed to broadly inhibit αv-containing integrins via RGD-mimetic pharmacophores. Its development addressed critical gaps in integrin therapeutics:

  • Molecular Design:
  • Incorporates guanidine and carboxylate moieties to mimic the Arg and Asp of RGD, enabling competitive binding to the metal ion-dependent adhesion site (MIDAS) in β subunits [5] [6].
  • Hydrophobic scaffold optimizes affinity for αvβ3 (IC₅₀ ~1.2 nM) while maintaining activity against αvβ1, αvβ5, αvβ6, and αvβ8 [5] [9].
  • Mechanistic Insights:
  • Fibrosis: In bleomycin-induced lung fibrosis models, MK-0429 (200 mg/kg/day via osmotic pump) reduced collagen deposition by 40–50% and suppressed α-smooth muscle actin (αSMA) expression in lung fibroblasts, indicating blockade of TGF-β activation [5].
  • Cancer: In B16F10 melanoma metastasis models, oral MK-0429 (300 mg/kg twice daily) decreased lung tumor colonies by 57–64% and tumor area by 60%, confirming anti-metastatic activity via αvβ3/αvβ5 inhibition [6].
  • Therapeutic Differentiation: Unlike monoclonal antibodies (e.g., abituzumab), MK-0429’s pan-αv inhibition simultaneously targets multiple fibrotic drivers (e.g., αvβ6-mediated TGF-β activation and αvβ1-driven fibroblast adhesion) [5] [9].

Table 3: Structural and Functional Properties of MK-0429

PropertyCharacteristicBiological Implication
Chemical classSmall-molecule RGD mimeticOral bioavailability
Key pharmacophoresGuanidine (Arg mimic), carboxylate (Asp mimic)Competitive MIDAS binding
Target affinityαvβ3: IC₅₀ ~1.2 nM; pan-αv inhibitionBroad-spectrum antagonism
MechanismCompetitive ligand displacementPrevents ECM adhesion and TGF-β activation
Therapeutic efficacy60% reduction in lung metastasis (melanoma)Confirmed anti-metastatic activity

MK-0429’s "balanced pan-inhibition" profile represents a strategic approach to overcome redundancy in integrin signaling, particularly in fibrosis where multiple αv integrins drive pathogenesis [3] [5].

Properties

CAS Number

227963-15-7

Product Name

MK-0429

IUPAC Name

(3S)-3-(6-methoxypyridin-3-yl)-3-[2-oxo-3-[3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propyl]imidazolidin-1-yl]propanoic acid

Molecular Formula

C23H29N5O4

Molecular Weight

439.5 g/mol

InChI

InChI=1S/C23H29N5O4/c1-32-20-9-7-17(15-25-20)19(14-21(29)30)28-13-12-27(23(28)31)11-3-5-18-8-6-16-4-2-10-24-22(16)26-18/h6-9,15,19H,2-5,10-14H2,1H3,(H,24,26)(H,29,30)/t19-/m0/s1

InChI Key

HGFOOLONGOBCMP-IBGZPJMESA-N

SMILES

COC1=NC=C(C=C1)C(CC(=O)O)N2CCN(C2=O)CCCC3=NC4=C(CCCN4)C=C3

Solubility

Soluble in DMSO, not in water

Synonyms

3-(6-methoxypyridin-3-yl)-3-(2-oxo-3-(3-(5,6,7,8-tetrahydro(1,8)naphthyridin-2-yl)propyl)imidazolidin-1-yl)propionic acid
3-(6-methoxypyridin-3-yl)-3-(2-oxo-3-(3-(5,6,7,8-tetrahydro-(1,8)naphthyridin-2-yl)propyl)imidazolidin-1-yl)propionic acid
L-000845704
MK-0429
MOTNI-propionic acid

Canonical SMILES

COC1=NC=C(C=C1)C(CC(=O)O)N2CCN(C2=O)CCCC3=NC4=C(CCCN4)C=C3

Isomeric SMILES

COC1=NC=C(C=C1)[C@H](CC(=O)O)N2CCN(C2=O)CCCC3=NC4=C(CCCN4)C=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.